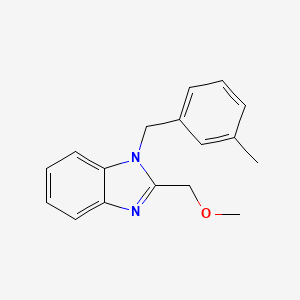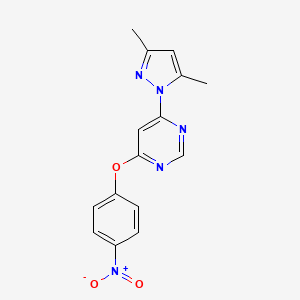
2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole, also known as MMMB, is a benzimidazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multi-step process, and its mechanism of action involves binding to specific targets in the body, leading to various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole involves binding to specific targets in the body, including DNA, enzymes, and receptors. 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in cancer cell growth and proliferation. Additionally, 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole has been shown to modulate the activity of certain receptors, such as the adenosine A1 receptor, which is involved in inflammation.
Biochemical and Physiological Effects:
2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole has various biochemical and physiological effects in the body, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer cells, 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. Inflammatory diseases have also been targeted by 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole due to its ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole in lab experiments include its potential therapeutic applications in various diseases and its ability to target specific enzymes and receptors. However, the limitations of using 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole in lab experiments include its low solubility in water and its potential toxicity at high doses.
Orientations Futures
Future research on 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole could focus on identifying more specific targets for its therapeutic applications, as well as improving its solubility and reducing its potential toxicity. Additionally, 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole could be studied in combination with other compounds to enhance its therapeutic effects. Overall, 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole has significant potential for the development of new therapies in cancer, inflammation, and neurological disorders.
Méthodes De Synthèse
The synthesis of 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole involves several steps, starting with the reaction of 3-methylbenzylamine with paraformaldehyde to form the intermediate 1-(3-methylbenzyl)-2,4,5-trioxopiperazine. This intermediate is then reacted with o-phenylenediamine to form the final product, 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole. The overall yield of this process is around 40%.
Applications De Recherche Scientifique
2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, have also been targeted by 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole due to its anti-inflammatory properties. Additionally, 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole has shown promising results in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(methoxymethyl)-1-[(3-methylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-6-5-7-14(10-13)11-19-16-9-4-3-8-15(16)18-17(19)12-20-2/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHYUHITKZMWDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(thioxomethylene)bis(hydrazin-2-yl-1-ylidenemethylylidene)]dibenzoic acid](/img/structure/B5764207.png)
![3,4-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5764214.png)





![2-(2-isopropylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5764288.png)

![4-[(2,4-dimethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5764296.png)
![2-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5764304.png)
![3-[(5-chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B5764313.png)
![4-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5764321.png)